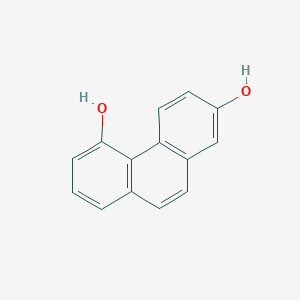
Phenanthrene-2,5-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenanthrene-2,5-diol is a chemical compound that belongs to the family of phenanthrene derivatives. It is a white crystalline solid that has been used in various scientific research applications due to its unique properties. In
Mecanismo De Acción
The mechanism of action of phenanthrene-2,5-diol is not fully understood, but it is believed to act as an antioxidant and inhibit the activity of reactive oxygen species (ROS). It has also been shown to activate the p53 tumor suppressor gene, which plays a crucial role in cell cycle regulation and apoptosis.
Efectos Bioquímicos Y Fisiológicos
Phenanthrene-2,5-diol has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and induction of apoptosis in cancer cells. It has also been shown to reduce oxidative stress and inflammation in cells. In addition, it has been shown to have a protective effect on DNA damage and repair.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using phenanthrene-2,5-diol in lab experiments include its ability to inhibit the growth of cancer cells, its antioxidant properties, and its ability to induce apoptosis. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the study of phenanthrene-2,5-diol. One area of interest is the development of new synthesis methods that can increase the yield and purity of the compound. Another area of interest is the study of its effects on different types of cancer cells and its potential use as a cancer treatment. Additionally, the study of its mechanism of action and its effects on cellular signaling pathways can provide new insights into the role of oxidative stress in disease development and progression.
In conclusion, phenanthrene-2,5-diol is a chemical compound that has been used in various scientific research applications due to its unique properties. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. The study of phenanthrene-2,5-diol can provide new insights into the role of oxidative stress in disease development and progression and can lead to the development of new treatments for cancer and other diseases.
Métodos De Síntesis
Phenanthrene-2,5-diol can be synthesized through various methods, including the oxidation of phenanthrene with potassium permanganate or the reduction of 2,5-dinitrophenanthrene with zinc and hydrochloric acid. Another method involves the reaction of phenanthrene with potassium hydroxide and hydrogen peroxide. The yield of the synthesis method varies depending on the reaction conditions and the purity of the starting materials.
Aplicaciones Científicas De Investigación
Phenanthrene-2,5-diol has been used in various scientific research applications, including the study of DNA damage and repair, cancer treatment, and as an antioxidant. It has been shown to inhibit the growth of cancer cells and induce apoptosis. Phenanthrene-2,5-diol has also been used in the study of oxidative stress and its effects on cellular signaling pathways.
Propiedades
Número CAS |
10127-57-8 |
|---|---|
Nombre del producto |
Phenanthrene-2,5-diol |
Fórmula molecular |
C14H10O2 |
Peso molecular |
210.23 g/mol |
Nombre IUPAC |
phenanthrene-2,5-diol |
InChI |
InChI=1S/C14H10O2/c15-11-6-7-12-10(8-11)5-4-9-2-1-3-13(16)14(9)12/h1-8,15-16H |
Clave InChI |
KNXZCFXTYMPRNK-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C3=C(C=C2)C=C(C=C3)O)C(=C1)O |
SMILES canónico |
C1=CC2=C(C3=C(C=C2)C=C(C=C3)O)C(=C1)O |
Sinónimos |
2,5-Phenanthrenediol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



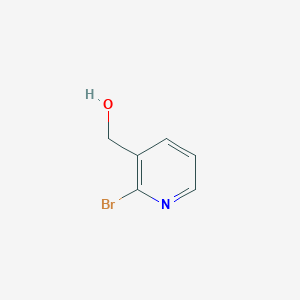
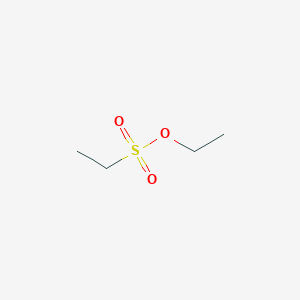
![2-chloro-1-methyl-1H-benzo[d]imidazole](/img/structure/B155357.png)
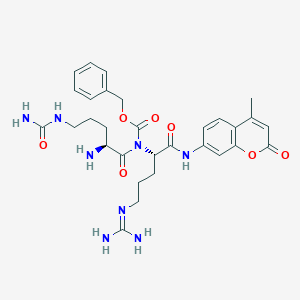
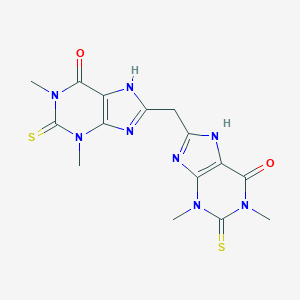
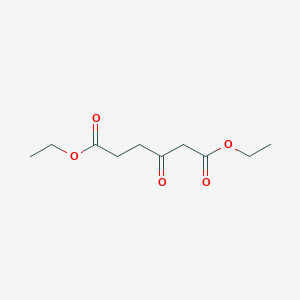
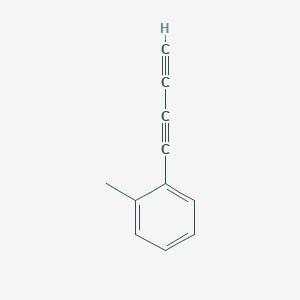

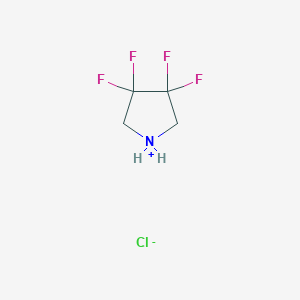
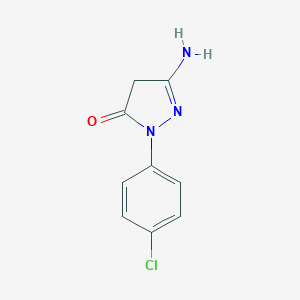
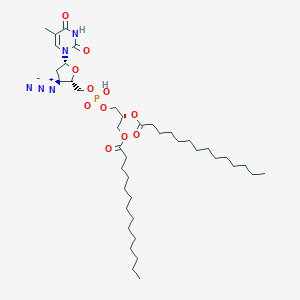
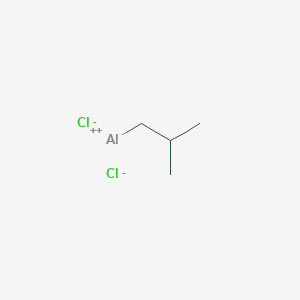
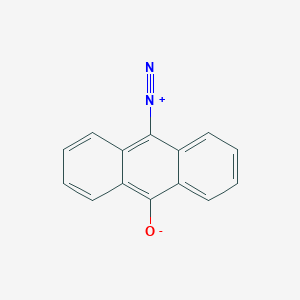
![Dimethyl [3,3'-bipyridine]-5,5'-dicarboxylate](/img/structure/B155378.png)